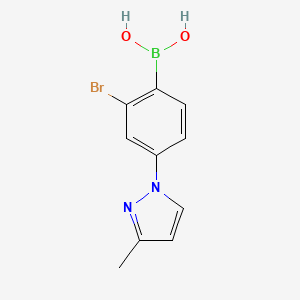
(2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a bromo group and a pyrazolyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 4-(3-methyl-1H-pyrazol-1-yl)phenyl, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 2-position of the phenyl ring.
Borylation: The brominated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This step introduces the boronic acid group at the desired position on the phenyl ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Suzuki-Miyaura Coupling: (2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques for labeling and detecting biomolecules.
Medicine:
Drug Development: The compound is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Industry:
Material Science: It is used in the development of advanced materials such as polymers and nanomaterials with specific electronic and optical properties.
Mécanisme D'action
Mechanism: The mechanism by which (2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
Molecular Targets and Pathways:
Palladium Catalyst: The palladium catalyst is the primary molecular target, facilitating the transmetalation and reductive elimination steps.
Reaction Pathways: The compound follows the typical Suzuki-Miyaura coupling pathway, involving oxidative addition, transmetalation, and reductive elimination.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Similar in structure but lacks the bromo and pyrazolyl groups.
4-Bromo-1H-pyrazole: Contains the pyrazolyl group but lacks the boronic acid group.
2-Bromo-4-phenylboronic Acid: Similar but lacks the pyrazolyl group.
Uniqueness:
Functional Groups: The presence of both the bromo and pyrazolyl groups in (2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid makes it unique, providing additional reactivity and versatility in synthetic applications.
Applications: Its unique structure allows it to participate in a wider range of chemical reactions and applications compared to its simpler analogs.
Propriétés
Formule moléculaire |
C10H10BBrN2O2 |
|---|---|
Poids moléculaire |
280.92 g/mol |
Nom IUPAC |
[2-bromo-4-(3-methylpyrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BBrN2O2/c1-7-4-5-14(13-7)8-2-3-9(11(15)16)10(12)6-8/h2-6,15-16H,1H3 |
Clé InChI |
JACMWJZQDAUPOB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)N2C=CC(=N2)C)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















